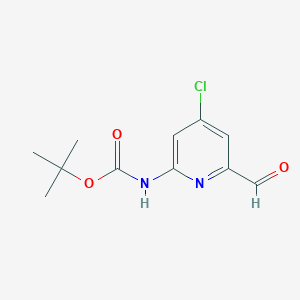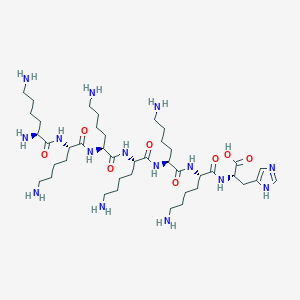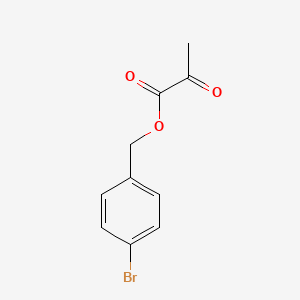![molecular formula C17H24N2O B14189084 Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone CAS No. 918482-03-8](/img/structure/B14189084.png)
Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone is a compound that features a cyclopropyl group attached to a piperazine ring, which is further substituted with a 2,6-dimethylphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone typically involves the coupling of cyclopropylcarbonyl chloride with 4-[(2,6-dimethylphenyl)methyl]piperazine. The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropyl(piperazin-1-yl)methanone: A similar compound with a cyclopropyl group attached to a piperazine ring.
1-(4-Chlorophenyl)cyclopropyl(piperazin-1-yl)methanone: Another derivative with a chlorophenyl group instead of the dimethylphenyl group.
Uniqueness
Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone is unique due to the presence of the 2,6-dimethylphenylmethyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Numéro CAS |
918482-03-8 |
|---|---|
Formule moléculaire |
C17H24N2O |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
cyclopropyl-[4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H24N2O/c1-13-4-3-5-14(2)16(13)12-18-8-10-19(11-9-18)17(20)15-6-7-15/h3-5,15H,6-12H2,1-2H3 |
Clé InChI |
BDGHLTFLRBSEAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)CN2CCN(CC2)C(=O)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate](/img/structure/B14189048.png)
![5-Ethoxythieno[3,2-b]pyridin-7(4H)-one](/img/structure/B14189055.png)

![3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide](/img/structure/B14189060.png)


![1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B14189077.png)


